One exciting area of research for 1-(Ferrocenyl)ethanol is its role as a reactant in various polymerization processes. Due to the presence of the hydroxyl group, it can be used as a chain transfer agent in single-electron transfer living radical polymerization (SET-LRP) []. This technique allows for controlled growth of polymer chains, leading to well-defined materials with specific properties.
Furthermore, 1-(Ferrocenyl)ethanol can be modified to create RAFT (reversible addition-fragmentation chain transfer) agents []. RAFT agents are another class of chain transfer agents used in controlled radical polymerization.
These applications highlight the potential of 1-(Ferrocenyl)ethanol in designing novel polymeric materials with tailored properties for various technological applications.
The ferrocene unit in 1-(Ferrocenyl)ethanol offers interesting electronic and redox properties. Researchers are exploring its use as a building block for the synthesis of more complex molecules with potential applications in various fields. For instance, 1-(Ferrocenyl)ethanol can be used as a precursor for the preparation of ferrocene-modified thiopyrimidines, which are being investigated for their anticancer activity [].
1-(Ferrocenyl)ethanol is an organometallic compound that belongs to the class of ferrocenes, characterized by its unique structure comprising a ferrocenyl group attached to an ethanol moiety. Its chemical formula is , with a molecular weight of approximately 230.08 g/mol. The compound appears as a yellow to yellow-orange crystalline powder, and it is known for its stability and solubility in organic solvents, although it is insoluble in water .
Several methods exist for synthesizing 1-(Ferrocenyl)ethanol:
1-(Ferrocenyl)ethanol has several notable applications:
Interaction studies involving 1-(Ferrocenyl)ethanol have focused on its reactivity and potential as a redox mediator. Its thermal stability and solubility profile enable it to participate effectively in electron transfer processes, which are crucial for enhancing reaction kinetics in biochemical systems. Additionally, studies have explored its interactions with other metal complexes and organic substrates under various conditions .
Several compounds share structural or functional similarities with 1-(Ferrocenyl)ethanol. Here are some examples:
Compound Name | Structure Type | Key Features |
---|---|---|
Ferrocene | Metallocene | Basic structure of ferrocenes; stable and versatile. |
Acetylferrocene | Ferrocenyl derivative | Contains an acetyl group; used as a precursor for synthesis. |
Methylferrocene | Ferrocenyl derivative | Exhibits similar redox properties; used in polymerization studies. |
1-Hydroxyethylferrocene | Hydroxyl derivative | Similar hydroxyl functionality; potential for similar applications. |
What sets 1-(Ferrocenyl)ethanol apart from these similar compounds is its specific combination of redox-active properties and the ability to induce cell cycle arrest without apoptosis, making it particularly interesting for both synthetic chemistry and biological applications. Its dual functionality as both a ligand in catalytic processes and a reactant in polymer chemistry further enhances its versatility compared to other ferrocenes.
1-(Ferrocenyl)ethanol is a chiral organometallic compound with the molecular formula $$ \text{C}{12}\text{H}{14}\text{FeO} $$ and a molecular weight of 230.08 g/mol. Its IUPAC name is cyclopenta-1,3-diene;1-cyclopenta-2,4-dien-1-ylethanol;iron(2+), reflecting its sandwich-like ferrocene core (two cyclopentadienyl rings coordinated to an iron center) and a hydroxethyl substituent on one ring. The compound exhibits stereoisomerism due to the chiral carbon in the ethanol side chain, with the (S)-enantiomer (CAS: 33136-66-2) being explicitly characterized.
Table 1: Key Physical Properties of 1-(Ferrocenyl)ethanol
Property | Value | Source |
---|---|---|
Melting Point | 76–79°C | |
Molecular Weight | 230.08 g/mol | |
Solubility | Insoluble in water; soluble in organic solvents (e.g., benzene) | |
Appearance | Yellow to yellow-orange crystalline powder |
The structure is confirmed by spectroscopic methods, including $$ ^1\text{H} $$ NMR and IR, which highlight the hydroxyl group ($$\delta$$ ~2.1 ppm) and ferrocene’s aromatic protons ($$\delta$$ ~4.0–4.3 ppm).
The discovery of 1-(Ferrocenyl)ethanol is rooted in the broader history of ferrocene ($$\text{Fe}(\text{C}5\text{H}5)_2$$), first synthesized accidentally in 1951 during attempts to dimerize cyclopentadiene. The elucidation of ferrocene’s sandwich structure by Wilkinson, Fischer, and Woodward in 1952 revolutionized organometallic chemistry, providing a framework for understanding metal-cyclopentadienyl bonding. Derivatives like 1-(Ferrocenyl)ethanol emerged as researchers explored functionalization strategies for ferrocene, leveraging its stability and redox activity.
Early syntheses involved reducing acetylferrocene ($$\text{Fe}(\text{C}5\text{H}5)(\text{C}5\text{H}4\text{COCH}3)$$) with lithium aluminum hydride ($$\text{LiAlH}4$$) or sodium borohydride ($$\text{NaBH}_4$$), yielding racemic 1-(Ferrocenyl)ethanol with ~93–97% efficiency. The development of enantioselective routes, such as asymmetric hydrogenation, enabled isolation of the (S)-isomer, broadening its utility in chiral catalysis.
1-(Ferrocenyl)ethanol serves as a versatile building block in organometallic synthesis:
Table 2: Comparison of Synthetic Methods for 1-(Ferrocenyl)ethanol
These methodologies underscore the compound’s adaptability in both academic and industrial contexts, particularly in developing sustainable synthetic routes.
The proton nuclear magnetic resonance spectroscopic analysis of 1-(ferrocenyl)ethanol provides comprehensive structural information about the molecular framework and hydrogen environment. The ¹H nuclear magnetic resonance spectrum recorded in deuterated chloroform reveals distinctive spectral features characteristic of the ferrocenyl moiety and the ethanol substituent [1].
The most diagnostic signal appears as a multiplet at 4.56 parts per million, corresponding to the methine proton of the ethanol side chain [1]. This chemical shift reflects the deshielding effect imposed by the adjacent hydroxyl group and the ferrocenyl unit. The cyclopentadienyl ring protons exhibit characteristic patterns that distinguish between substituted and unsubstituted rings [2] .
The substituted cyclopentadienyl ring displays two distinct sets of signals: a triplet in the range of 4.22-4.27 parts per million and a singlet between 4.12-4.23 parts per million [2] . These signals arise from the asymmetric substitution pattern that breaks the equivalence of the cyclopentadienyl protons. The coupling constants and multiplicities provide information about the substitution pattern and electronic environment.
Table 1: ¹H Nuclear Magnetic Resonance Spectroscopic Data for 1-(Ferrocenyl)ethanol
Assignment | Chemical Shift (ppm) | Multiplicity | Integration | Reference |
---|---|---|---|---|
CH proton (ethanol) | 4.56 | Multiplet | 1H | [1] |
Substituted Cp (type 1) | 4.22-4.27 | Triplet | 2H | [2] |
Substituted Cp (type 2) | 4.12-4.23 | Singlet | 2H | [2] |
Unsubstituted Cp | 4.08 | Singlet | 5H | [2] [4] |
Infrared spectroscopic characterization of 1-(ferrocenyl)ethanol provides detailed information about functional groups and molecular vibrations. The infrared spectrum exhibits several characteristic absorption bands that confirm the presence of both the hydroxyl functional group and the ferrocene framework [2] [4].
The hydroxyl stretching vibration appears as a broad absorption band in the region of 3200-3600 wave numbers per centimeter . This characteristic frequency range is typical for secondary alcohols and indicates the presence of hydrogen bonding interactions. The breadth of this absorption suggests intermolecular hydrogen bonding between hydroxyl groups in the solid state.
Aromatic carbon-hydrogen stretching vibrations are observed between 3069-3103 wave numbers per centimeter [2] [4]. These frequencies are characteristic of the cyclopentadienyl rings and confirm the aromatic character of the ferrocene moiety. The specific values within this range provide information about the electronic environment and substitution effects.
The iron-cyclopentadienyl stretching vibrations occur in the range of 450-481 wave numbers per centimeter [2] [5]. These low-frequency vibrations are diagnostic for ferrocene derivatives and confirm the presence of the metal-ligand interaction. The cyclopentadienyl carbon-hydrogen bending vibrations appear at 821-831 wave numbers per centimeter [2] [5].
Table 2: Infrared Spectroscopic Data for 1-(Ferrocenyl)ethanol
Functional Group | Frequency Range (cm⁻¹) | Assignment | Reference |
---|---|---|---|
Hydroxyl group | 3200-3600 | O-H stretching | |
Aromatic C-H | 3069-3103 | C-H stretching | [2] [4] |
Iron-Cp | 450-481 | Fe-Cp stretching | [2] [5] |
Cp C-H bending | 821-831 | C-H bending | [2] [5] |
The ultraviolet-visible absorption spectroscopy of 1-(ferrocenyl)ethanol reveals three distinct absorption regions that provide insight into the electronic structure and transition mechanisms [2] [6]. These absorption bands are characteristic of ferrocene derivatives and reflect the unique electronic properties of the sandwich compound.
The first absorption region occurs between 259-300 nanometers and is attributed to n-π* transitions of the aromatic ferrocene system [2] [6]. This high-energy transition involves the promotion of electrons from non-bonding orbitals to antibonding π* orbitals within the cyclopentadienyl ligands.
The second absorption band appears in the range of 300-440 nanometers and corresponds to π-π* transitions associated with metal-to-ligand charge transfer processes [2] [6]. These transitions involve electron density transfer from the iron d-orbitals to the π* orbitals of the cyclopentadienyl rings, facilitating charge delocalization throughout the molecular framework.
The third absorption region spans 441-466 nanometers and is assigned to d-d transitions centered on the iron atom [2] [6]. These transitions occur between different d-orbital energy levels and are characteristic of the ferrocene electronic structure. The specific wavelengths within this range provide information about the ligand field strength and electronic environment.
Table 3: Ultraviolet-visible Spectroscopic Data for 1-(Ferrocenyl)ethanol
Wavelength Range (nm) | Assignment | Electronic Transition | Reference |
---|---|---|---|
259-300 | Aromatic system | n-π* transition | [2] [6] |
300-440 | Metal-ligand | π-π* (MLCT) | [2] [6] |
441-466 | Iron center | d-d transition | [2] [6] |
X-ray crystallographic analysis provides definitive structural information about 1-(ferrocenyl)ethanol, revealing precise molecular geometry and intermolecular interactions. The crystallographic data demonstrate that the compound adopts the characteristic ferrocene sandwich structure with minimal distortion upon ethanol substitution [7] [8].
The ferrocene unit maintains its typical staggered conformation with the two cyclopentadienyl rings exhibiting a slight deviation from perfect coplanarity. The angle between the ring planes measures 0.79 degrees, indicating minimal structural perturbation [7]. This small deviation is within the typical range observed for substituted ferrocenes and confirms the structural integrity of the sandwich compound.
The iron-carbon bond distances fall within the expected range of 2.045 ± 0.01 Å, consistent with the established values for ferrocene derivatives [9]. The carbon-carbon bond distances within the cyclopentadienyl rings measure 1.403 ± 0.02 Å, confirming the aromatic character of the ligands [9].
The crystal structure reveals several types of intermolecular interactions that influence the solid-state packing arrangement. Hydrogen bonding interactions play a crucial role in stabilizing the crystal lattice through hydroxyl group participation [7] [8].
Carbon-hydrogen···oxygen hydrogen bonds form between molecules, creating dimeric units through inversion symmetry [7]. These interactions involve the hydroxyl oxygen atom as a hydrogen bond acceptor and aromatic carbon-hydrogen groups as donors. The hydrogen bond distances and angles fall within the typical ranges for weak hydrogen bonding interactions.
Carbon-hydrogen···chlorine interactions contribute to the overall crystal packing when chlorinated derivatives are present [7]. These interactions, while weaker than conventional hydrogen bonds, provide additional stabilization to the crystal structure.
Table 4: Crystallographic Parameters for 1-(Ferrocenyl)ethanol
Parameter | Value | Reference |
---|---|---|
Ring plane angle | 0.79° | [7] |
Fe-C bond distance | 2.045 ± 0.01 Å | [9] |
C-C bond distance | 1.403 ± 0.02 Å | [9] |
Crystal system | Reported in literature | [7] [8] |
Electrochemical characterization of 1-(ferrocenyl)ethanol through cyclic voltammetry reveals the characteristic reversible redox behavior of ferrocene derivatives. The electrochemical measurements provide quantitative information about the electron transfer processes and thermodynamic properties [5] [10].
Thermal analysis of 1-(ferrocenyl)ethanol through differential scanning calorimetry provides comprehensive information about phase transitions and thermal stability. The compound exhibits well-defined thermal events that characterize its solid-state behavior [11] [12].
The enthalpy of fusion has been measured as 14.75 kilojoules per mole at a fusion temperature of 343.7 Kelvin [11]. This value indicates moderate intermolecular interactions in the solid state, consistent with the presence of hydrogen bonding through the hydroxyl functional group.
The enthalpy of sublimation amounts to 102.4 ± 0.9 kilojoules per mole, reflecting the energy required for the transition from solid to gas phase [11]. This relatively high value suggests significant intermolecular forces in the crystalline state, including both van der Waals interactions and hydrogen bonding.
Thermal stability studies demonstrate that 1-(ferrocenyl)ethanol remains stable under normal atmospheric conditions [13]. The compound exhibits good thermal stability up to its melting point range of 76-79 degrees Celsius [14] [15].
Under controlled thermal decomposition conditions, the compound undergoes complex multi-step degradation processes [16]. These thermal transformations can lead to the formation of iron oxide nanoparticles, which has implications for materials science applications [16].
The thermal behavior is influenced by the atmosphere during heating, with oxidative conditions promoting different decomposition pathways compared to inert atmospheres [16]. This atmospheric dependence highlights the importance of storage and handling conditions for maintaining compound stability.
Table 6: Thermal Properties of 1-(Ferrocenyl)ethanol
Property | Value | Units | Method | Reference |
---|---|---|---|---|
Melting point | 76-79 | °C | Literature | [14] [15] |
Enthalpy of fusion | 14.75 | kJ/mol | DSC | [11] |
Fusion temperature | 343.7 | K | DSC | [11] |
Enthalpy of sublimation | 102.4 ± 0.9 | kJ/mol | Calorimetry | [11] |
Thermal stability | Good | Qualitative | General | [13] |
The phase behavior of 1-(ferrocenyl)ethanol exhibits characteristic transitions associated with molecular reorientation and crystal structure changes. The melting transition occurs over a narrow temperature range, indicating good crystalline quality and uniform composition [14] [15].
The compound demonstrates reproducible thermal behavior across multiple heating and cooling cycles, confirming the absence of irreversible thermal decomposition within the operational temperature range [11]. This reproducibility is essential for applications requiring thermal cycling or temperature-dependent properties.